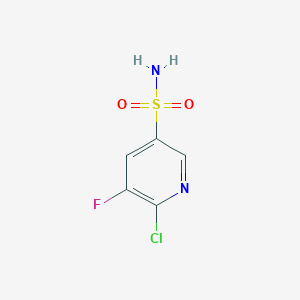

6-Chloro-5-fluoropyridine-3-sulfonamide

描述

6-Chloro-5-fluoropyridine-3-sulfonamide is a halogenated pyridine derivative featuring a sulfonamide functional group at the 3-position, chlorine at the 6-position, and fluorine at the 5-position of the pyridine ring. Sulfonamide-containing pyridines are known for their roles in enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity, though specific studies on this compound require further exploration.

属性

IUPAC Name |

6-chloro-5-fluoropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2O2S/c6-5-4(7)1-3(2-9-5)12(8,10)11/h1-2H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWDTSUSZZDKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Chloro-5-fluoropyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Sulfonamides are known for their antibacterial properties, and the incorporation of halogens such as chlorine and fluorine can enhance their pharmacological profiles.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chlorine and fluorine atoms, along with a sulfonamide functional group. This structural arrangement is believed to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Sulfonamides generally act by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus disrupting bacterial growth. The presence of electron-withdrawing groups like chlorine and fluorine can enhance the compound's binding affinity to its targets, potentially increasing its efficacy against various pathogens .

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

-

Antibacterial Activity :

- The compound has shown promising results against various bacterial strains, including E. coli and S. aureus. In comparative studies, it exhibited minimum inhibitory concentrations (MIC) comparable to established sulfonamide antibiotics like sulfisoxazole .

- Table 1 summarizes the antibacterial activity of selected compounds including this compound:

Compound MIC (µg/mL) Bacterial Strain This compound 16 E. coli Sulfisoxazole 32 E. coli Gentamicin 8 S. aureus - Antiviral Properties :

- Cytotoxicity :

Case Studies

- Antibacterial Efficacy : A study conducted on various sulfonamide derivatives highlighted the effectiveness of this compound against resistant bacterial strains. The compound was synthesized and tested using standard broth microdilution methods, yielding promising results in terms of potency and selectivity .

- Structure-Activity Relationship (SAR) : Research into the SAR of sulfonamides has shown that modifications in the pyridine ring significantly affect antibacterial activity. The introduction of halogen atoms like chlorine and fluorine has been correlated with enhanced binding interactions with bacterial enzymes involved in folate synthesis .

科学研究应用

Medicinal Chemistry Applications

6-Chloro-5-fluoropyridine-3-sulfonamide has been investigated for its potential as a pharmaceutical agent due to its ability to modulate various biological targets.

Antimicrobial Activity : Research has demonstrated that sulfonamide derivatives exhibit antimicrobial properties. The incorporation of the 6-chloro and 5-fluoro groups enhances the efficacy of these compounds against a range of pathogens, including bacteria and fungi. Studies have shown that modifications in the pyridine ring can lead to improved antibacterial activity against resistant strains .

Anticancer Properties : There is emerging evidence suggesting that compounds similar to this compound may act as anticancer agents by inhibiting specific enzymes involved in tumor growth. For instance, sulfonamides have been reported to inhibit carbonic anhydrases, which are implicated in cancer progression .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, which are crucial for developing libraries of related compounds for drug discovery.

Chemoselective Amination : Recent studies have highlighted the use of chemoselective amination reactions involving sulfonyl halides, including this compound. This method allows for the efficient synthesis of sulfonamide libraries by employing different amines under controlled conditions . The reaction conditions can be optimized to favor the formation of desired products while minimizing byproducts.

Parallel Synthesis Techniques : The compound can also be synthesized using parallel synthesis techniques, which enable the rapid generation of multiple derivatives. This approach is particularly beneficial in high-throughput screening for biological activity .

Several case studies illustrate the biological relevance of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than traditional antibiotics. |

| Study B | Anticancer Potential | In vitro assays showed inhibition of cancer cell proliferation at micromolar concentrations, indicating potential as a lead compound for further development. |

| Study C | Enzyme Inhibition | Identified as an effective inhibitor of carbonic anhydrase IX, a target in cancer therapy, with IC50 values indicating strong binding affinity. |

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects: Halogen and Functional Group Variations

Key Compounds for Comparison:

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide Molecular Formula: C₆H₄ClF₃N₂O₂S Molecular Weight: 260.62 g/mol Substituents: Trifluoromethyl (-CF₃) at position 5, chlorine at position 6. Solubility: Provided as a 10 mM solution in stock form; stable at room temperature.

(E)-Methyl 3-(6-Cyano-5-fluoropyridin-3-yl)acrylate Molecular Formula: C₁₀H₇FN₂O₂ Substituents: Cyano (-CN) at position 6, fluorine at position 5, and an acrylate ester at position 3. Functional Role: The cyano group increases polarity, while the acrylate moiety may facilitate reactivity in polymerization or conjugation reactions.

6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide Substituents: Amino and pyrrolidinyl groups at positions 6 and 5, respectively. Comparison: The absence of halogens in this compound highlights the importance of chlorine and fluorine in 6-Chloro-5-fluoropyridine-3-sulfonamide for electronic modulation and steric interactions.

Structural and Electronic Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Position 5 Substituent | Position 6 Substituent | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₅H₃ClFN₂O₂S | ~212.61* | Fluorine | Chlorine | Sulfonamide |

| 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | C₆H₄ClF₃N₂O₂S | 260.62 | Trifluoromethyl | Chlorine | Sulfonamide |

| (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate | C₁₀H₇FN₂O₂ | 206.18 | Fluorine | Cyano | Acrylate ester |

Key Observations:

- Electron-Withdrawing Effects : Chlorine and fluorine at positions 6 and 5 create a strong electron-deficient pyridine ring, enhancing reactivity toward nucleophilic substitution. The -CF₃ group in the trifluoromethyl analog amplifies this effect.

- Solubility: The sulfonamide group improves aqueous solubility compared to non-polar substituents like -CF₃. However, the trifluoromethyl derivative’s solubility in organic solvents may be superior.

- Biological Relevance : Sulfonamide derivatives are often associated with enzyme inhibition, while -CF₃ and -CN groups are common in agrochemicals and pharmaceuticals for their metabolic stability.

准备方法

Starting Material: 6-Chloro-5-fluoro-3-pyridinesulfonyl Chloride

The key intermediate for synthesizing 6-chloro-5-fluoropyridine-3-sulfonamide is 6-chloro-5-fluoro-3-pyridinesulfonyl chloride (CAS 1261737-06-7). This compound contains the sulfonyl chloride group, which is highly reactive and serves as a precursor for sulfonamide formation via nucleophilic substitution with amines.

- Chemical Structure: Pyridine ring with chlorine at position 6, fluorine at position 5, and sulfonyl chloride at position 3.

- Properties: Reactive sulfonyl chloride group facilitates substitution; requires careful handling due to corrosiveness.

General Synthetic Strategy

The preparation of this compound generally follows a two-step approach:

- Synthesis of the sulfonyl chloride intermediate from the corresponding pyridine derivative.

- Amination of the sulfonyl chloride to form the sulfonamide.

Preparation of Sulfonyl Chloride Intermediate

A modern and efficient approach to preparing sulfonyl chlorides involves the decarboxylative chlorosulfonylation of pyridine carboxylic acids or direct chlorosulfonation of the pyridine ring. Recent advances include:

Copper Ligand-to-Metal Charge Transfer (LMCT) Method: This innovative method converts aromatic carboxylic acids directly to sulfonyl chlorides under mild conditions using copper catalysts and light irradiation. This approach avoids prefunctionalization and is applicable to heteroaryl substrates such as substituted pyridines.

Classical Chlorosulfonation: Treatment of the pyridine ring with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group at the 3-position.

Conversion of Sulfonyl Chloride to Sulfonamide

The sulfonyl chloride intermediate undergoes nucleophilic substitution with ammonia or amines to yield the sulfonamide:

One-Pot Amination: After formation of the sulfonyl chloride, the addition of ammonia or a primary/secondary amine in the same reaction vessel leads to sulfonamide formation. This method is efficient and provides high yields.

Reaction Conditions: Typically performed at mild temperatures (room temperature to 80 °C) in polar aprotic solvents such as DMF or mixtures of DMF and water. The presence of a base (e.g., triethylamine or DIPEA) facilitates the reaction by neutralizing the released HCl.

Example: Stirring the sulfonyl chloride with ammonium hydroxide and sodium periodate in a DMF-water solvent mixture at 80 °C has been reported for analogous compounds.

Representative Preparation Protocol (Literature-Informed)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Sulfonyl Chloride Formation | Copper catalyst, light irradiation, SO2 source, aryl/heteroaryl carboxylic acid, solvent (e.g., acetonitrile), room temperature | Conversion of 6-chloro-5-fluoropyridine-3-carboxylic acid to sulfonyl chloride intermediate |

| 2. Amination | Ammonia or amine, base (DIPEA or triethylamine), DMF-water solvent, 60–80 °C, 12–24 h | Formation of this compound in good to excellent yield |

Key Research Findings and Yields

The copper LMCT method for sulfonyl chloride formation followed by one-pot amination yields sulfonamides in up to 68% yield under optimized conditions.

The presence of additives such as LiBF4 helps suppress side reactions like sulfonyl fluoride formation, improving the purity and yield of the sulfonamide product.

The method is versatile and applicable to various amines, enabling the synthesis of sulfonamide libraries for pharmaceutical research.

Analytical and Purification Techniques

Purification: Preparative HPLC using C18 columns with acetonitrile-water gradients containing trifluoroacetic acid is standard for isolating pure sulfonamide products.

Characterization: ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and LC/MS are employed to confirm the structure and purity of the sulfonamide.

Summary Table: Preparation Overview

| Aspect | Details |

|---|---|

| Starting Material | 6-Chloro-5-fluoropyridine-3-carboxylic acid or pyridine derivative |

| Key Intermediate | 6-Chloro-5-fluoro-3-pyridinesulfonyl chloride |

| Sulfonyl Chloride Formation | Copper LMCT catalysis or classical chlorosulfonation |

| Amination Reagents | Ammonia or primary/secondary amines |

| Solvents | DMF, acetonitrile, water mixtures |

| Temperature | 25–80 °C |

| Reaction Time | 12–24 hours |

| Yield | Up to 68% (one-pot method) |

| Purification | Preparative HPLC with C18 column |

| Characterization | NMR, HRMS, LC/MS |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-chloro-5-fluoropyridine-3-sulfonamide, and what critical reaction conditions must be optimized?

- Methodology : The compound is typically synthesized via sulfonylation of pyridine derivatives. For example, 6-chloro-pyridine-3-sulfonyl chloride (precursor) can react with amines under controlled pH (8–9) and low-temperature conditions (0–5°C) to form the sulfonamide. Key optimizations include stoichiometric ratios of reactants, solvent selection (e.g., THF or DCM), and reaction time to minimize hydrolysis of the sulfonyl chloride intermediate .

- Validation : Confirm intermediate purity via HPLC or TLC before proceeding to the amidation step .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Use //-NMR to confirm substitution patterns and fluorine/chlorine positions. For example, -NMR can detect deshielding effects from the electron-withdrawing fluorine atom .

- X-ray crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions, as demonstrated for related sulfonamide-pyridine hybrids .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodology :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradients) for high-purity isolation.

Advanced Research Questions

Q. How do the electronic effects of the 5-fluoro and 6-chloro substituents influence the regioselectivity of reactions involving this compound?

- Methodology :

- Computational modeling : Perform DFT calculations to map electron density distribution. The fluorine atom’s electronegativity directs electrophilic attacks to the para position, while chlorine stabilizes intermediates via inductive effects .

- Experimental validation : Compare reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) with analogs lacking fluorine or chlorine .

Q. What strategies can resolve contradictory data in the literature regarding the compound’s stability under acidic/basic conditions?

- Methodology :

- Controlled degradation studies : Expose the compound to varying pH (1–14) and monitor decomposition via LC-MS.

- Mechanistic analysis : Identify degradation products (e.g., sulfonic acids) to infer instability pathways. For instance, hydrolysis of the sulfonamide group may occur under strong bases .

Q. How can researchers leverage this compound as a building block for heterocyclic systems in drug discovery?

- Methodology :

- Functionalization : Introduce substituents at the 2- or 4-position via nucleophilic aromatic substitution (e.g., using Grignard reagents) or transition-metal catalysis.

- Case study : A structurally similar compound, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, was functionalized via Pd-mediated cross-coupling to generate bioactive analogs .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。